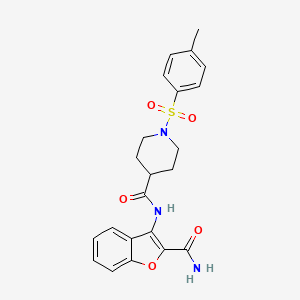![molecular formula C14H17N3O4 B6494937 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1351648-36-6](/img/structure/B6494937.png)
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, also known as N-MOP, is a synthetic compound with potential applications in scientific research. It is a derivative of the oxadiazole group, and is a highly versatile compound due to its unique structure and properties. N-MOP has been studied for its potential use in a variety of scientific research applications, including as a biochemical and physiological agent, and as a tool for laboratory experiments.
Applications De Recherche Scientifique
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential use in a variety of scientific research applications. It has been used as a biochemical and physiological agent, as well as a tool for laboratory experiments. In addition, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential applications in drug discovery and development, as well as in the study of protein-protein interactions.
Mécanisme D'action
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide works by selectively binding to target proteins, which can then be used to study their structure and function. It has been shown to interact with a variety of proteins, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of several enzymes, including protein kinases and phosphatases. In addition, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been shown to regulate the expression of several genes, as well as to modulate the activity of several signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be used to study a variety of proteins and signaling pathways. It is also relatively easy to synthesize and purify, and can be stored for long periods of time. However, N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is not suitable for all experiments, and may not be suitable for some proteins or pathways.
Orientations Futures
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has a wide range of potential applications in scientific research. Future research should focus on further exploring the biochemical and physiological effects of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, as well as its potential applications in drug discovery and development. In addition, further research should focus on understanding the mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide, as well as its potential use in the study of protein-protein interactions. Finally, further research should explore the potential use of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide in other areas, such as in the study of disease processes and in the development of novel therapeutics.
Méthodes De Synthèse
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is synthesized through a three-step process. The first step involves the reaction of 2-methoxyethyl-5-chloro-1,3,4-oxadiazole with 2-phenoxypropanamide. This is followed by a reductive amination reaction, which yields N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide. Finally, the compound is purified through recrystallization.
Propriétés
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(20-11-6-4-3-5-7-11)13(18)15-14-17-16-12(21-14)8-9-19-2/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBHURVDXOHUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(O1)CCOC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B6494880.png)
![N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B6494884.png)
![ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate](/img/structure/B6494888.png)
![3-methoxy-1-methyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6494901.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494914.png)
![2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6494922.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B6494930.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6494938.png)
![1-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine-4-carboxamide](/img/structure/B6494946.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B6494949.png)

![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6494963.png)
